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Abstract
1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid belonging to a class of

compounds known for their diverse biological activities. While experimental data on this specific

molecule is limited, its structural analogues have been identified as potent inhibitors of

monoamine oxidase B (MAO-B) and as signaling molecules in bacterial communication. This

guide provides a comprehensive overview of the known physical, chemical, and biological

properties of 1-methyl-2-undecyl-4(1H)-quinolone, drawing on computed data and

experimental findings from closely related compounds. It also outlines detailed synthetic

protocols and visualizes key biological pathways to support further research and drug

development efforts.

Physical and Chemical Properties
Quantitative data for 1-methyl-2-undecyl-4(1H)-quinolone is primarily based on

computational models due to a scarcity of direct experimental studies. The following tables
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summarize the available data for the target compound and its close structural analogues to

provide a comparative reference.

Table 1: Physical and Chemical Properties of 1-methyl-2-undecyl-4(1H)-quinolone

Property Value Source

Molecular Formula C₂₁H₃₁NO PubChem

Molecular Weight 313.48 g/mol PubChem

CAS Number 59443-02-6 DC Chemicals[1]

Physical Description Solid (Predicted) N/A

XLogP3 6.9 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 10 PubChem

Exact Mass 313.24056457 g/mol PubChem

Monoisotopic Mass 313.24056457 g/mol PubChem

Topological Polar Surface Area 20.3 Å² PubChem

Heavy Atom Count 23 PubChem

Complexity 390 PubChem

Table 2: Comparative Experimental Data of Structural Analogues
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Physical
Description

Source

1-methyl-2-

nonyl-4(1H)-

quinolone

C₁₉H₂₇NO 285.4 71 - 75 Solid PubChem[2]

2-undecyl-

4(1H)-

quinolone

C₂₀H₂₉NO 299.5 130 - 132 Solid PubChem[3]

4-hydroxy-1-

methyl-2(1H)-

quinolone

C₁₀H₉NO₂ 175.18 269 - 271 Powder
Sigma-

Aldrich[4]

1-methyl-2-

[(Z)-6-

undecenyl]-4(

1H)-

quinolone

C₂₁H₂₉NO 311.46 N/A Colorless Oil
DC

Chemicals[5]

Spectral Data (Comparative)
No specific experimental spectral data for 1-methyl-2-undecyl-4(1H)-quinolone has been

identified. However, data from its analogues can provide valuable insights for characterization.

Table 3: Spectral Data of Analogous Compounds
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Compound 13C NMR Data
Mass Spectrometry
Data

Source

1-methyl-2-nonyl-

4(1H)-quinolone
Available

MS-MS and LC-MS

data available
PubChem[2]

1-methyl-2-[(Z)-5-

undecenyl]-4(1H)-

quinolone

Available Not specified SpectraBase[6]

2-undecyl-4(1H)-

quinolone
Not specified

MS-MS and LC-MS

data available
PubChem[3]

Experimental Protocols: Synthesis of 2-Alkyl-4(1H)-
quinolones
The synthesis of 1-methyl-2-undecyl-4(1H)-quinolone can be achieved through established

methods for 2-alkyl-4(1H)-quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs

reactions.[7][8][9][10][11] The subsequent N-methylation can be performed as a final step.

General Protocol via Conrad-Limpach Reaction
This method involves the condensation of an aniline with a β-ketoester, followed by thermal

cyclization.[8][10]

Step 1: Synthesis of Ethyl 3-oxotetradecanoate

Reactants: Ethyl lauroylacetate and a suitable base (e.g., sodium ethoxide).

Procedure: To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl

lauroylacetate at room temperature. The mixture is stirred for several hours to facilitate the

Claisen condensation. After completion, the reaction is quenched with a weak acid and the

product is extracted with an organic solvent. The solvent is then removed under reduced

pressure to yield ethyl 3-oxotetradecanoate.

Step 2: Condensation with N-methylaniline

Reactants: Ethyl 3-oxotetradecanoate and N-methylaniline.
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Procedure: An equimolar mixture of ethyl 3-oxotetradecanoate and N-methylaniline is

heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).

The reaction is monitored by the removal of water, often using a Dean-Stark apparatus. The

resulting enamine intermediate is then purified.

Step 3: Thermal Cyclization

Reactants: The enamine intermediate from Step 2.

Procedure: The purified enamine is heated to a high temperature (typically 250-300 °C) in a

high-boiling point solvent such as diphenyl ether or Dowtherm A.[9] This induces an

intramolecular cyclization to form 1-methyl-2-undecyl-4(1H)-quinolone. The product is then

isolated and purified by recrystallization or chromatography.

Step 1: β-Ketoester Synthesis

Step 2: Enamine Formation

Step 3: Cyclization

Ethyl Lauroylacetate + Base

Ethyl 3-oxotetradecanoate

Claisen Condensation

Enamine Intermediate

N-methylaniline

1-methyl-2-undecyl-4(1H)-quinolone

Thermal Cyclization (250-300°C)
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Conrad-Limpach Synthesis Workflow

Biological Activity and Signaling Pathways
Inhibition of Monoamine Oxidase B (MAO-B)
1-methyl-2-undecyl-4(1H)-quinolone has been identified as a potent, irreversible, and

selective inhibitor of monoamine oxidase type B (MAO-B).[12] It exhibits an IC50 of 15.3 μM

and a Ki of 9.91 μM for MAO-B, with no inhibitory effect on MAO-A.[12] This selectivity makes it

a compound of interest for neuroprotective and therapeutic applications in neurodegenerative

diseases such as Parkinson's disease.
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MAO-B Inhibition Mechanism

Role in Bacterial Quorum Sensing
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Many 2-alkyl-4(1H)-quinolones are known to function as signaling molecules in the quorum-

sensing system of the bacterium Pseudomonas aeruginosa. This system regulates the

expression of virulence factors and biofilm formation. While the direct involvement of 1-methyl-
2-undecyl-4(1H)-quinolone has not been confirmed, its structural similarity to the

Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, suggests a potential

role in similar pathways.

The PQS system is a complex regulatory network. The synthesis of PQS precursors, such as

2-heptyl-4-quinolone (HHQ), is mediated by the pqsABCDE operon. HHQ can then be

converted to the more active PQS by the monooxygenase PqsH. PQS, in turn, binds to the

transcriptional regulator PqsR (also known as MvfR), leading to the upregulation of virulence

genes and the pqs operon itself, creating a positive feedback loop.
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Safety and Handling
According to the available safety data sheet, 1-methyl-2-undecyl-4(1H)-quinolone is

classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment such as gloves, lab coats, and safety

glasses. It should be stored at -20°C in powder form or at -80°C in a solvent, away from direct

sunlight and sources of ignition.[1]

Conclusion
1-methyl-2-undecyl-4(1H)-quinolone is a promising molecule with potential applications in

neurotherapeutics due to its selective MAO-B inhibition. While a comprehensive experimental

characterization is still needed, this guide provides a foundational understanding of its

properties, synthesis, and biological context based on available data and the behavior of its

structural analogues. Further research into its precise mechanism of action and in vivo efficacy

is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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